molecular formula C14H19Cl2NO2 B8297216 methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate

methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate

Cat. No. B8297216
M. Wt: 304.2 g/mol
InChI Key: BQMYRLLNFUGRER-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Concentrated hydrochloric acid (10 ml) was added to 1.5 g (4.93 mmol) of methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate, followed by stirring under heat for 2.5 hours over an oil bath controlled at 90° C. The reaction mixture was diluted with water and was then adjusted to about pH 2 or so with a 5N aqueous solution of sodium hydroxide. The resultant crystals were collected by filtration, whereby 1.21 g (4.17 mmol) of the title compound were obtained as white crystals (yield: 84.6%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84.6%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19]C)=[O:18])=[CH:11][CH:10]=1)[CH2:6][CH2:7][Cl:8].[OH-].[Na+]>O>[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:13][CH:14]=1)[CH2:6][CH2:7][Cl:8] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCC(=O)OC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat for 2.5 hours over an oil bath
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
controlled at 90° C
FILTRATION
Type
FILTRATION
Details
The resultant crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.17 mmol
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 84.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.